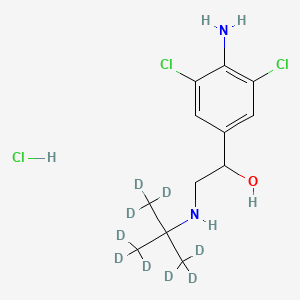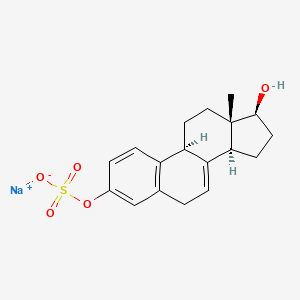
Clenbuterol-d9 hydrochloride
Descripción general
Descripción
Clenbuterol-d9 hydrochloride is a deuterium-labeled analog of clenbuterol hydrochloride. It is a synthetic compound used primarily as a reference material in various analytical applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the clenbuterol molecule, providing a stable isotope for precise analytical measurements.
Aplicaciones Científicas De Investigación
Clenbuterol-d9 hydrochloride is widely used in scientific research, including:
Biology: Used in studies involving metabolic pathways and the effects of deuterium-labeled compounds on biological systems.
Medicine: Employed in clinical toxicology, urine drug testing, and sports testing to detect the presence of clenbuterol.
Mecanismo De Acción
Target of Action
Clenbuterol-d9 hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which controls the body’s fight or flight response .
Mode of Action
This compound acts as an agonist for the beta-2 adrenergic receptors . This means it binds to these receptors and activates them. The activation of the beta-2 receptors stimulates adenylyl cyclase activity , which in turn increases the concentration of cyclic adenosine monophosphate (cAMP) within the cells . This leads to a series of downstream effects, including the relaxation of smooth muscle in the bronchioles .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to the relaxation of smooth muscle in the bronchioles, which can help alleviate symptoms of conditions like asthma .
Pharmacokinetics
Clenbuterol is known to have a rapid onset of action and a long half-life, which contributes to its prolonged effects . .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle in the bronchioles . This can help to open up the airways and improve breathing in individuals with respiratory conditions like asthma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy and stability. Additionally, individual factors such as a person’s age, health status, and genetic makeup can also impact the drug’s action. It’s important to note that this compound should be stored at a temperature of 2-8°C to maintain its stability .
Safety and Hazards
Direcciones Futuras
Clenbuterol administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance . These findings strongly suggest that agents targeting skeletal muscle metabolism by modulating β 2 -adrenergic receptor-dependent signaling pathways may prove beneficial as antidiabetic drugs .
Análisis Bioquímico
Biochemical Properties
Clenbuterol-d9 hydrochloride interacts with β2-adrenergic receptors, similar to Clenbuterol . The activation of these receptors stimulates adenylyl cyclase activity, leading to downstream effects such as smooth muscle relaxation . This interaction is crucial in its role as a bronchodilator in the treatment of asthma .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to lower blood glucose levels and improve glucose tolerance in high-fat diet-induced obese mice . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β2-adrenergic receptors, which stimulates adenylyl cyclase activity . This leads to downstream effects at the molecular level, including smooth muscle relaxation in the bronchioles .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown temporal effects. For instance, Clenbuterol-loaded synthesized mesoporous hydroxyapatite (SHAP) enabled sustained release for more than 2 weeks . This indicates the compound’s stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, Ventipulmin, a syrup containing Clenbuterol hydrochloride, is administered orally twice a day with an initial dose of 0.5 mL/100 lbs body weight (0.8 mcg/kg) twice daily .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to improved glucose homeostasis . This is achieved through the activation of skeletal muscle β2-adrenergic receptors and the stimulatory G protein, Gs .
Transport and Distribution
Its parent compound, Clenbuterol, is known to be marginally metabolized in the liver and primarily excreted in an unchanged format in urine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clenbuterol-d9 hydrochloride involves the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with deuterium-labeled tert-butylamine. The reaction is carried out in an alkaline environment, often using other organic bases to optimize the conversion rate of deuterium-labeled tert-butylamine. The process includes refluxing the mixture at elevated temperatures, followed by purification steps such as silica gel column chromatography to obtain the final product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the use of expensive raw materials and increase the overall yield. The final product is typically obtained with a chemical purity of 99 percent and a reduction yield of up to 94 percent .
Análisis De Reacciones Químicas
Types of Reactions: Clenbuterol-d9 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Clenbuterol hydrochloride: The non-deuterated form of Clenbuterol-d9 hydrochloride, used for similar applications but without the isotopic labeling.
Cimbuterol: Another beta-2 adrenergic agonist with similar pharmacological properties.
Ractopamine hydrochloride: A compound with beta-adrenergic agonist activity, used in livestock to promote leanness.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Propiedades
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXKTCUYRHXSBK-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746860 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184006-60-8 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenbuterol-d9 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)






